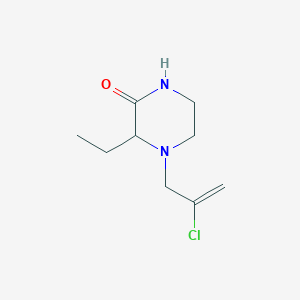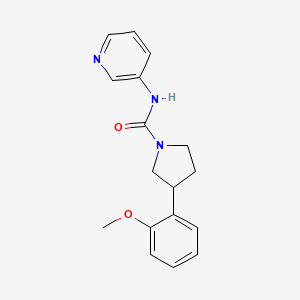![molecular formula C15H21N3O B7593548 8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)
8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro. In addition, it has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses such as hepatitis C virus (HCV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone in lab experiments include its high potency and selectivity towards specific targets. However, its limitations include its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone. These include:
1. Investigation of its potential as a therapeutic agent for the treatment of Alzheimer's disease.
2. Exploration of its anti-tumor properties and its potential as a cancer therapy.
3. Investigation of its mechanism of action and its effects on various signaling pathways in the body.
4. Development of novel synthetic methods for the production of this compound and its analogs.
5. Investigation of its potential as an anti-viral agent for the treatment of viral infections.
In conclusion, this compound is a promising compound with diverse biological activities and potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone involves the reaction of 2-chloro-5-methylpyrazine with 8-azaspiro[4.5]decan-8-ol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product.
Aplicaciones Científicas De Investigación
The potential applications of 8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone in scientific research are vast. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to be a potent inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
8-azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12-10-17-13(11-16-12)14(19)18-8-6-15(7-9-18)4-2-3-5-15/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOHILKHJNVWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC3(CCCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)
![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)




![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)

![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)

